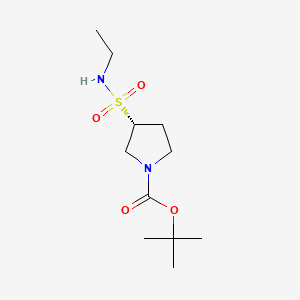
(4-Chlorobenzyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzyl ring substituted with a chlorine atom at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)boronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the reaction of (4-chlorobenzyl)magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid.
Palladium-Catalyzed Borylation: This method employs palladium catalysts to facilitate the borylation of (4-chlorobenzyl)halides using diboron reagents under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous solvents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chlorobenzyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(4-Chlorobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The primary mechanism by which (4-Chlorobenzyl)boronic acid exerts its effects is through the formation of covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the benzyl ring can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent.
(4-Methylbenzyl)boronic Acid: Contains a methyl group instead of a chlorine atom.
(4-Fluorobenzyl)boronic Acid: Contains a fluorine atom instead of chlorine.
Uniqueness: (4-Chlorobenzyl)boronic acid is unique due to the presence of the chlorine substituent, which can influence the compound’s reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Eigenschaften
Molekularformel |
C7H8BClO2 |
|---|---|
Molekulargewicht |
170.40 g/mol |
IUPAC-Name |
(4-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |
InChI-Schlüssel |
YIRAAYDTFXIGOX-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC1=CC=C(C=C1)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
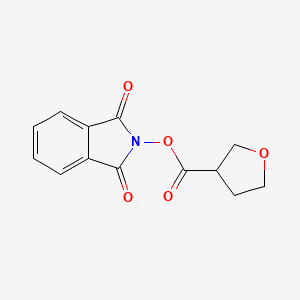
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
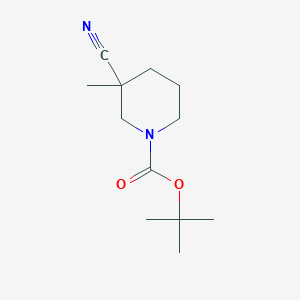
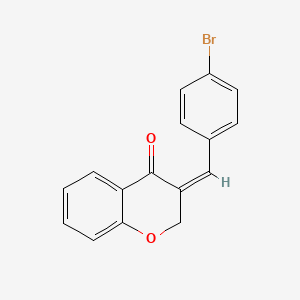
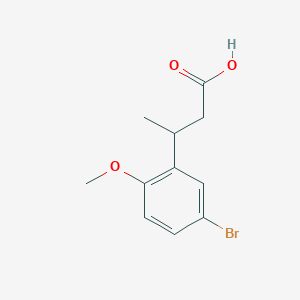

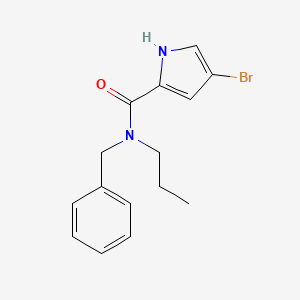
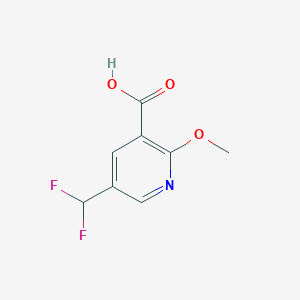
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
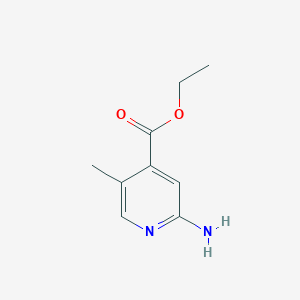

![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
